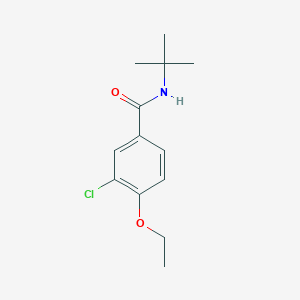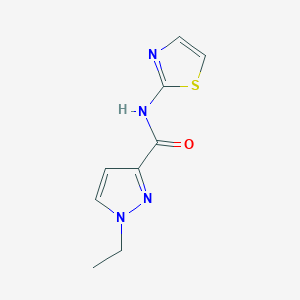![molecular formula C13H17NOS B5813106 1-[(phenylthio)acetyl]piperidine](/img/structure/B5813106.png)
1-[(phenylthio)acetyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Phenylthio)acetyl]piperidine, also known as PTAP, is a small molecule with a unique chemical structure. It has attracted the attention of many researchers due to its potential applications in various fields such as drug discovery, medicinal chemistry, and chemical biology.
Mecanismo De Acción
The mechanism of action of 1-[(phenylthio)acetyl]piperidine is not fully understood, but it is believed to work by inhibiting the activity of key enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of proteases such as cathepsin B and L, which are involved in tumor progression and metastasis. This compound has also been shown to inhibit the activity of kinases such as c-Jun N-terminal kinase (JNK), which is involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit tumor cell growth and induce apoptosis in various cancer cell lines. This compound has also been shown to reduce inflammation and oxidative stress, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to inhibit viral replication, making it a potential candidate for the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(phenylthio)acetyl]piperidine is its simple synthesis method and cost-effectiveness. This compound can be easily synthesized in large quantities, making it ideal for high-throughput screening assays. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for the study of 1-[(phenylthio)acetyl]piperidine. One possible direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of this compound, which could lead to the discovery of new targets for drug development. Additionally, the study of this compound could lead to the development of new chemical tools for use in chemical biology research.
Métodos De Síntesis
1-[(phenylthio)acetyl]piperidine can be synthesized using a simple and efficient method. The synthesis involves the reaction of piperidine with phenylthioacetic acid in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This method is cost-effective and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
1-[(phenylthio)acetyl]piperidine has been extensively studied for its potential applications in drug discovery and chemical biology. It has been found to exhibit a wide range of biological activities such as anti-tumor, anti-inflammatory, and anti-viral properties. This compound has also been shown to inhibit the activity of various enzymes such as proteases and kinases, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
2-phenylsulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13(14-9-5-2-6-10-14)11-16-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALJCIWZQJATKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358051 |
Source


|
| Record name | AC1LGQZX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15911-04-3 |
Source


|
| Record name | AC1LGQZX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5813034.png)
![4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5813042.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5813050.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5813054.png)




![1-methyl-N-[(4-morpholinylamino)carbonothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B5813101.png)

![4-fluoro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5813123.png)

![4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5813139.png)
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5813143.png)